molecular formula C28H28N4O3S B2384345 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 326004-40-4

2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No. B2384345
CAS RN: 326004-40-4
M. Wt: 500.62
InChI Key: GOPZWQORDVGWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole Derivatives in Antitumor Research : Imidazole derivatives, including compounds with structural similarities to the chemical , have been explored for their antitumor properties. Research has reviewed various imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and others, highlighting their potential in the development of new antitumor drugs. These compounds are of interest for both understanding cancer mechanisms and creating drugs with diverse biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene Analogues of Carcinogens : The research evaluated thiophene analogues of known carcinogens, focusing on their potential carcinogenicity and relevance to understanding how structural modifications influence biological activity. Such studies underscore the importance of chemical structure analysis in assessing health risks and therapeutic potentials (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Cytochrome P450 Inhibitors

Cytochrome P450 Isoform Selectivity : Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has implications for drug development and understanding drug-drug interactions. Selective inhibition of these enzymes can inform the design of drugs that minimize adverse interactions, relevant to compounds with imidazole structures (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).

Non-Steroidal Interference with Male Fertility

Non-Steroidal Agents and Male Contraception : The review on non-steroidal materials, including imidazoles, for male contraception highlights the diverse mechanisms through which such compounds can affect fertility. This area of research is significant for developing novel contraceptives and understanding the reproductive effects of chemical compounds (Vickery, B., 1986).

Advanced Oxidation Processes

Degradation of Pharmaceuticals : Studies on the degradation of acetaminophen by advanced oxidation processes provide insights into how similar chemical structures might behave under environmental degradation conditions. This research is crucial for environmental sciences and pharmaceutical disposal (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

properties

IUPAC Name

2-[1-(4-ethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-4-21-10-14-23(15-11-21)30-18-26(22-12-16-25(17-13-22)32(34)35)29-28(30)36-19-27(33)31(20(2)3)24-8-6-5-7-9-24/h5-18,20H,4,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZWQORDVGWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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